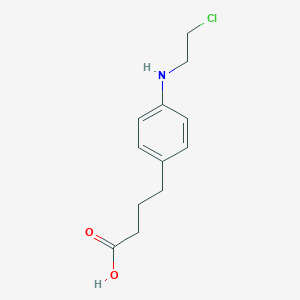

Chlorambucil half mustard

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2-chloroethylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-8-9-14-11-6-4-10(5-7-11)2-1-3-12(15)16/h4-7,14H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJKVYIHGWHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151406 | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116505-53-4 | |

| Record name | Chlorambucil half mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116505534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorambucil half mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOCHLOROETHYL CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8DQR959R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aromatic Half-Mustard: A Technical Guide to the Discovery and History of Chlorambucil

This document provides an in-depth technical exploration of chlorambucil, an aromatic nitrogen mustard that has been a cornerstone of chemotherapy for decades. We will delve into its rational design, tracing its lineage from the highly reactive nitrogen mustards of World War II to a more controlled, orally available therapeutic. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview but also practical, field-proven insights into its synthesis, mechanism of action, and biological evaluation.

From Chemical Warfare to Targeted Therapy: The Genesis of Aromatic Mustards

The story of chlorambucil begins with the vesicant sulfur mustards and their nitrogen-containing analogues, the nitrogen mustards. Initially developed as chemical warfare agents, their profound cytotoxic effects, particularly on lymphoid and hematopoietic tissues, were observed in the aftermath of military incidents. This tragic observation sparked a pivotal shift in medical research, leading to the investigation of these compounds as potential anti-cancer agents.

The first generation of aliphatic mustards, such as mechlorethamine, were highly reactive and toxic, limiting their clinical utility. The core chemical feature driving their cytotoxicity is the bis(2-chloroethyl)amino group, which undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This cation is a potent electrophile that readily alkylates nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.

The second-generation aromatic mustards, including chlorambucil, were designed to temper this reactivity. By attaching the nitrogen mustard pharmacophore to an aromatic ring, the electron-withdrawing nature of the ring delocalizes the nitrogen's lone pair of electrons, making the formation of the aziridinium ion less favorable. This chemical modification results in a slower, more controlled alkylation of DNA, reducing systemic toxicity and allowing for oral administration. Chlorambucil was first synthesized by Everett et al. and its biological activity against malignant lymphoma was reported in 1955.[1]

Chemical Synthesis of Chlorambucil: A Step-by-Step Protocol

The synthesis of chlorambucil involves a multi-step process starting from readily available precursors. The following protocol is a representative laboratory-scale synthesis.

Experimental Protocol: Synthesis of Chlorambucil

Step 1: Acylation of Acetanilide

-

To a stirred suspension of acetanilide in a suitable solvent (e.g., nitrobenzene), add succinic anhydride.

-

Add anhydrous aluminum chloride portion-wise as a catalyst, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield 4-(4-acetaminophenyl)-4-ketobutanoic acid.

Step 2: Reduction of the Keto Group

-

Dissolve the product from Step 1 in methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the theoretical amount of hydrogen is absorbed.

-

Filter off the catalyst and evaporate the solvent to obtain the methyl ester of 4-(4-acetaminophenyl)butanoic acid.

Step 3: Hydrolysis

-

Reflux the ester from Step 2 with an aqueous solution of sodium hydroxide to hydrolyze both the amide and ester groups.

-

Acidify the solution with hydrochloric acid to precipitate 4-(4-aminophenyl)butanoic acid.

-

Filter, wash with water, and dry the product.

Step 4: Hydroxyethylation

-

React the 4-(4-aminophenyl)butanoic acid with ethylene oxide in a suitable solvent. This step introduces the two hydroxyethyl groups onto the amino nitrogen.

Step 5: Chlorination

-

Treat the resulting 4-[p-[bis(2-hydroxyethyl)amino]phenyl]butanoic acid with a chlorinating agent, such as phosphoryl chloride or thionyl chloride, to replace the hydroxyl groups with chlorine atoms.

-

Carefully quench the reaction with water to hydrolyze any remaining chlorinating agent and the intermediate acid chloride.

-

The crude chlorambucil is then purified by recrystallization.[2]

This synthetic route, while effective, requires careful control of reaction conditions, particularly during the acylation and chlorination steps.

Mechanism of Action: DNA Alkylation and Induction of Apoptosis

Chlorambucil's anticancer activity stems from its ability to interfere with DNA replication and trigger programmed cell death (apoptosis).[3] As a bifunctional alkylating agent, it can form covalent bonds with two separate nucleophilic sites on DNA, leading to the formation of inter- and intrastrand cross-links.[4][5]

The process begins with the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly electrophilic aziridinium ion. This intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. The second 2-chloroethyl arm can then undergo the same reaction, alkylating another DNA base and forming a cross-link. These cross-links prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

The cellular response to chlorambucil-induced DNA damage is mediated by a complex signaling network. The presence of DNA adducts and cross-links activates the DNA damage response (DDR) pathway. Key proteins in this pathway include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn activate downstream checkpoint kinases Chk1 and Chk2.[6][7] These kinases phosphorylate and stabilize the tumor suppressor protein p53.[8] Activated p53 then translocates to the nucleus and induces the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, NOXA).[7]

Caption: Chlorambucil's mechanism of action and the subsequent DNA damage response pathway.

Quantitative Analysis of Chlorambucil's Biological Activity

The efficacy of chlorambucil has been quantified across numerous studies. The following tables summarize key pharmacokinetic parameters and in vitro cytotoxicity data.

Table 1: Pharmacokinetic Parameters of Chlorambucil in Humans

| Parameter | Value | Reference |

| Bioavailability | Rapidly and completely absorbed | [9] |

| Time to Peak Plasma Concentration (tmax) | ~1 hour | [9] |

| Terminal Elimination Half-life (t½) | ~1.5 hours | [9] |

| Metabolism | Rapidly metabolized to phenylacetic acid mustard (active metabolite) | [9] |

| Excretion | <1% excreted unchanged in urine | [9] |

Table 2: In Vitro Cytotoxicity (IC50) of Chlorambucil in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 101.0 | [1] |

| PC3 | Prostate Cancer | Inactive | [1] |

| MCF-7 | Breast Cancer | ~181.0 | [10] |

| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | ~200.0 | [10] |

| H460 | Lung Cancer | 22.2 - 163.0 | [10] |

Methodologies for Biological Evaluation

The preclinical and clinical development of chlorambucil and its analogues relies on a suite of standardized biological assays to determine efficacy and toxicity.

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of chlorambucil in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[11]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: A typical workflow for determining the in vitro cytotoxicity of chlorambucil using an MTT assay.

In Vivo Efficacy Evaluation in Animal Models

Animal models are crucial for evaluating the therapeutic potential and toxicity profile of anticancer agents in a whole-organism context.

Protocol Outline:

-

Model Selection: Choose an appropriate animal model, such as immunodeficient mice xenografted with human tumor cells or a syngeneic tumor model in immunocompetent mice.

-

Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the animals.

-

Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer chlorambucil orally at a predetermined dose and schedule.[12] For example, in canine studies, a median dose intensity of 15.1 mg/m² per week has been used.[12]

-

Monitoring: Monitor tumor growth by caliper measurements and assess the overall health of the animals (body weight, clinical signs of toxicity).

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare tumor growth inhibition in the treated group versus the control group to determine the in vivo efficacy of chlorambucil.

Conclusion and Future Perspectives

Chlorambucil represents a landmark achievement in the rational design of chemotherapy. By modifying the highly reactive nitrogen mustard core with an aromatic ring, a more manageable and orally available drug was created, offering a valuable therapeutic option for various hematological malignancies for many years. While newer, more targeted therapies have emerged, the study of chlorambucil continues to provide fundamental insights into the mechanisms of DNA alkylating agents and the cellular responses to DNA damage. The principles learned from its development continue to inform the design of next-generation anticancer drugs, including antibody-drug conjugates and targeted delivery systems that utilize the potent cytotoxic potential of the mustard pharmacophore with greater precision.

References

-

Molecules. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. [Link]

-

U.S. Food and Drug Administration. (n.d.). LEUKERAN (chlorambucil) tablets prescribing information. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Chlorambucil in Patients with Chronic Lymphocytic Leukaemia: Comparison of Different Days, Cycles and Doses. [Link]

-

National Center for Biotechnology Information. (n.d.). CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf. [Link]

- Google Patents. (n.d.). CN104447376A - Synthesis process of antineoplastic drug chlorambucil.

-

PubMed. (2009). Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs. [Link]

-

Graphviz. (n.d.). DOT Language. [Link]

-

MDPI. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. [Link]

-

National Center for Biotechnology Information. (2024). Retrospective Safety Evaluation of Combined Chlorambucil and Toceranib for the Treatment of Different Solid Tumours in Dogs. [Link]

-

National Toxicology Program. (n.d.). RoC Profile: Chlorambucil. [Link]

-

Wikipedia. (n.d.). Chlorambucil. [Link]

-

National Center for Biotechnology Information. (n.d.). A Systems Approach to Mapping DNA Damage Response Pathways. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

-

bioRxiv. (2020). What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways. [Link]

-

MDPI. (2024). Retrospective Safety Evaluation of Combined Chlorambucil and Toceranib for the Treatment of Different Solid Tumours in Dogs. [Link]

-

eScholarship.org. (n.d.). Population pharmacokinetics identifies rapid gastrointestinal absorption and plasma clearance of oral chlorambucil administered. [Link]

-

bioRxiv. (2021). Genome wide mapping of DNA lesions by Repair Assisted Damage Detection sequencing – RADD-Seq. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chlorambucil?. [Link]

-

The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]

-

Veterinary Partner - VIN. (2002). Chlorambucil (Leukeran®). [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

-

YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

-

PubMed. (n.d.). Chlorambucil in chronic lymphocytic leukemia: mechanism of action. [Link]

-

ResearchGate. (n.d.). ATM, ATR, and DNA-PK control the p53 response to DSBs. (A) Schematic.... [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

National Center for Biotechnology Information. (2023). Combination of Chlorambucil and Mercaptopurine Show Effective Anti-Cancer Effects in Mice Model. [Link]

-

MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

-

protocols.io. (2023). MTT Assay protocol. [Link]

-

YouTube. (2024). Cell cycle arrest || DNA damage. [Link]

-

bioRxiv. (2020). What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways. [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Preparation, characterization and biochemical studies of nanoformulations of chlorambucil to enhance anticancer efficacy. [Link]

-

ResearchGate. (n.d.). Pathways involved in DNA damage. After induction of DNA damage,.... [Link]

Sources

- 1. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents [mdpi.com]

- 2. Chlorambucil synthesis - chemicalbook [chemicalbook.com]

- 3. Chlorambucil - Wikipedia [en.wikipedia.org]

- 4. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Retrospective Safety Evaluation of Combined Chlorambucil and Toceranib for the Treatment of Different Solid Tumours in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Chlorambucil half mustard on DNA

An In-Depth Technical Guide to the Biological Activity of Chlorambucil Half-Mustard on DNA

Authored by a Senior Application Scientist

This guide provides a detailed examination of the molecular interactions between chlorambucil half-mustard and DNA. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the agent's mechanism of action, the DNA adducts it forms, the methodologies for their detection, and the subsequent biological consequences.

Section 1: Introduction and Rationale

Chlorambucil (CLB) is a classical bifunctional nitrogen mustard, a class of alkylating agents that were among the first chemotherapeutic drugs developed.[1][2] Its clinical efficacy is primarily attributed to its ability to form covalent bonds with DNA, leading to the generation of cytotoxic lesions.[3][4][5] The most cytotoxic of these lesions are interstrand cross-links (ICLs), which physically prevent the separation of the DNA duplex, thereby blocking critical cellular processes like replication and transcription.[1][2][6][7] This disruption ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2][8]

To dissect the complex biological effects of chlorambucil, researchers often utilize its monofunctional analogue, the chlorambucil half-mustard . This compound possesses only one reactive chloroethyl group, rendering it incapable of forming ICLs. Instead, it exclusively generates DNA monoadducts—single covalent attachments to DNA bases. By comparing the effects of the half-mustard to its bifunctional parent, scientists can isolate and study the specific contributions of monoadducts to cytotoxicity, mutagenicity, and cellular repair responses. It has been observed that half-mustards are significantly less toxic than their bifunctional counterparts, underscoring the critical role of ICLs in the therapeutic efficacy of traditional nitrogen mustards.[1]

This guide focuses specifically on the biological activity of chlorambucil half-mustard, offering a foundational understanding of DNA mono-alkylation by this important research tool.

Section 2: The Chemistry of DNA Alkylation

The reactivity of nitrogen mustards is driven by the intramolecular nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the chloroethyl side chain. This reaction results in the formation of a highly strained and electrophilic three-membered ring known as the aziridinium ion .[9][10] This intermediate is the ultimate alkylating species.

Once formed, the aziridinium ion is highly susceptible to nucleophilic attack by electron-rich sites on DNA bases. The process for chlorambucil half-mustard can be summarized as follows:

-

Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom displaces the chloride ion of the single chloroethyl group, forming the reactive aziridinium cation. The aromatic ring in chlorambucil withdraws electron density from the nitrogen, which slows the rate of aziridinium ion formation compared to aliphatic mustards, allowing for oral administration and systemic distribution.[10]

-

Nucleophilic Attack by DNA: The strained aziridinium ring is opened by a nucleophilic site on a DNA base. This attack forms a stable, covalent bond between the half-mustard and the DNA, resulting in a monoadduct .

The primary sites of alkylation on DNA are the N7 position of guanine and the N3 position of adenine, with N7-guanine being the most predominant adduct.[1][11]

Figure 1: Mechanism of DNA mono-alkylation by chlorambucil half-mustard.

Section 3: Characterization of DNA Adducts

The interaction of chlorambucil half-mustard with DNA results in the formation of specific, stable covalent adducts. Identifying and quantifying these adducts is fundamental to understanding the agent's biological impact.

Principal Monoadducts

Studies using high-performance liquid chromatography (HPLC) and mass spectrometry have definitively identified the major DNA adducts formed by chlorambucil.[3] While the bifunctional parent compound forms a mixture of lesions, the half-mustard exclusively generates monoadducts.

| Adduct Type | Description | Common Site(s) | Primary Repair Pathway |

| Monoadduct | A single covalent linkage between the drug and a DNA base. This is the only type of adduct formed by the half-mustard. | N7-guanine (most common), N3-adenine.[1][3][11] | Base Excision Repair (BER).[12][13] |

| Intrastrand Cross-link | A covalent link between two bases on the same DNA strand. Formed only by bifunctional agents like chlorambucil. | Primarily between two guanines.[14] | Nucleotide Excision Repair (NER).[6] |

| Interstrand Cross-link (ICL) | A covalent link between two bases on opposite DNA strands. Formed only by bifunctional agents and considered the most cytotoxic lesion.[1][6] | Typically G-N7 to G-N7.[4] | Complex pathway involving NER, Fanconi Anemia proteins, and Homologous Recombination.[11] |

Table 1: Comparison of DNA Adducts Formed by Nitrogen Mustards.

Experimental Protocol: LC-MS/MS Analysis of Monoadducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of DNA adducts.[1][2] The following protocol provides a validated workflow for analyzing monoadducts from cells treated with chlorambucil half-mustard.

Causality and Self-Validation: This protocol incorporates enzymatic digestion to break down the DNA into manageable units (nucleobases or nucleosides) without destroying the adduct itself. The use of UPLC provides high-resolution separation of the target adducts from the vast excess of unmodified bases. Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by fragmenting the parent ion and detecting specific daughter ions, ensuring extremely high specificity and trustworthiness of the results.

Methodology:

-

Cell Treatment and DNA Isolation:

-

Culture chosen cell line (e.g., A2780 human ovarian cancer cells) to ~80% confluency.

-

Treat cells with a desired concentration range of chlorambucil half-mustard for a specified time (e.g., 2-24 hours). Include a vehicle-only control.

-

Harvest cells and isolate genomic DNA using a high-purity column-based kit or phenol-chloroform extraction. Ensure removal of RNA with an RNase A treatment step.

-

-

Enzymatic Hydrolysis of DNA:

-

Quantify the isolated DNA (e.g., using a NanoDrop spectrophotometer).

-

To 50 µg of DNA, add a cocktail of enzymes for complete digestion. A typical cocktail includes Benzonase, DNase I, Phosphodiesterase I, and Alkaline Phosphatase.[1]

-

Incubate at 37°C for 12-24 hours to digest the DNA backbone completely to individual nucleosides.

-

-

Thermal Hydrolysis (Depurination):

-

To release the adducted bases from the sugar moiety, perform thermal hydrolysis by heating the sample at 70-90°C for 30-60 minutes.[1] This step specifically cleaves the N-glycosidic bond of purine adducts.

-

-

UPLC Separation:

-

Inject the hydrolyzed sample onto an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 reverse-phase column.

-

Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% to 95% B over 10-15 minutes. This separates the N7-CLB-Gua and N3-CLB-Ade adducts from unmodified bases.[1]

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Interface the UPLC eluent with an electrospray ionization (ESI) source connected to a triple quadrupole or ion trap mass spectrometer.

-

Operate the mass spectrometer in positive ion, multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for each target adduct (e.g., N7-CLB-Guanine, N3-CLB-Adenine) and an appropriate internal standard.

-

Quantify the adducts by comparing the peak area to a standard curve generated with synthesized adduct standards.

-

Figure 2: Experimental workflow for LC-MS/MS analysis of DNA monoadducts.

Section 4: Biological Consequences and Cellular Responses

The formation of DNA monoadducts by chlorambucil half-mustard, while less acutely toxic than ICLs, still presents a significant challenge to the cell, triggering specific DNA repair pathways and, if left unrepaired, leading to mutations and cell death.

DNA Repair Pathways

Unlike the complex, multi-protein machinery required to resolve ICLs, N-alkylated monoadducts are primarily handled by the Base Excision Repair (BER) pathway.[12][13]

-

Recognition and Excision: The process is initiated by a DNA glycosylase, such as Alkyladenine DNA Glycosylase (AAG), which recognizes the damaged base (e.g., N7-alkylguanine) and cleaves the N-glycosidic bond, removing the adducted base and creating an apurinic/apyrimidinic (AP) site.[15]

-

Incision: An AP endonuclease (like APE1) then nicks the DNA backbone at the AP site.

-

Synthesis and Ligation: DNA polymerase fills the gap, and DNA ligase seals the nick, restoring the original DNA sequence.

Failure or saturation of the BER pathway can lead to the persistence of these adducts, which can have severe downstream consequences.

Cytotoxicity and Mutagenicity

If a cell enters S-phase with unrepaired monoadducts, the DNA replication machinery can stall at the site of the lesion. This replication stress can lead to the formation of single- and double-strand breaks, which are highly cytotoxic lesions.[12][16] These breaks can subsequently trigger cell cycle arrest, often at the G2/M checkpoint, allowing time for repair.[4][7][17]

If the damage is too extensive to be repaired, the cell will be directed towards apoptosis. This process is often mediated by the p53 tumor suppressor protein, which accumulates in response to DNA damage and activates pro-apoptotic proteins.[8]

Furthermore, attempts by the cell to replicate past a monoadduct using specialized translesion synthesis (TLS) polymerases can be error-prone, leading to the incorporation of incorrect bases opposite the adduct and resulting in permanent mutations.[16] The mutagenic potential of chlorambucil has been linked to both its ability to form monoadducts and cross-links.[11]

Experimental Protocol: Comet Assay for DNA Damage Assessment

The single-cell gel electrophoresis, or Comet Assay, is a versatile and sensitive method for detecting DNA strand breaks, which can be a downstream consequence of monoadduct formation and subsequent repair.[18]

Causality and Self-Validation: This assay provides a direct visual and quantitative measure of DNA fragmentation. The principle is that smaller DNA fragments (resulting from strand breaks) migrate further in an electric field than intact DNA. The "comet tail" length and intensity are directly proportional to the amount of DNA damage. Running the assay under alkaline conditions allows for the detection of both single- and double-strand breaks, providing a comprehensive picture of DNA damage.

Methodology:

-

Cell Preparation: Treat cells with chlorambucil half-mustard as described previously. Harvest a small number of cells (~1x10⁵) and resuspend in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and immediately pipette onto a specially coated microscope slide. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA as a "nucleoid."

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and exposes alkali-labile sites.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images and use specialized software to quantify the results. Key metrics include "% DNA in tail" and "tail moment," which reflect the extent of DNA damage.[18]

-

Section 5: Conclusion

The chlorambucil half-mustard serves as an indispensable tool for probing the fundamental mechanisms of DNA damage and repair. By exclusively forming monoadducts, it allows researchers to decouple the effects of simple alkylation from the more complex and cytotoxic interstrand cross-links generated by its parent compound. Understanding the formation of N7-guanine and N3-adenine adducts, the cellular reliance on the Base Excision Repair pathway for their removal, and the consequences of unrepaired lesions provides critical insights for the development of novel chemotherapeutics and for understanding mechanisms of drug resistance. The robust analytical and cell-based methodologies detailed herein provide a validated framework for the continued investigation into the biological activity of this important class of DNA alkylating agents.

References

-

Malyarchuk, S., et al. (2023). Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems. National Institutes of Health. [Link]

-

Bank, B. B., et al. (1992). Studies of chlorambucil-DNA adducts. PubMed. [Link]

-

Fu, D., et al. (2012). DNA Damage Induced by Alkylating Agents and Repair Pathways. PubMed Central. [Link]

-

Kiran, M., et al. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research, Oxford Academic. [Link]

-

Christodoulopoulos, G., et al. (2009). Chlorambucil Cytotoxicity in Malignant B Lymphocytes Is Synergistically Increased by 2-(Morpholin-4-yl)-benzo[h]chomen-4-one (NU7026)-Mediated Inhibition of DNA Double-Strand Break Repair via Inhibition of DNA-Dependent Protein Kinase. Molecular Pharmacology. [Link]

-

Al-Saffar, N., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]

-

Kufe, D. W., et al. (2003). Alkylating Agents. Holland-Frei Cancer Medicine, 6th edition, NCBI Bookshelf. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). CHLORAMBUCIL. Pharmaceuticals, Volume 100 A, NCBI Bookshelf. [Link]

-

Malyarchuk, S., et al. (2023). Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems. KOPS - University of Konstanz. [Link]

-

ResearchGate. (n.d.). A) Chemical structure of the DNA‐chlorambucil adduct alkylated at the N3 position of adenine. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Chlorambucil. Wikipedia. [Link]

-

Cogoi, S., & Xodo, L. E. (2014). Reprogramming the Mechanism of Action of Chlorambucil by Coupling to a G-Quadruplex Ligand. PubMed Central. [Link]

-

Shuker, D. E., & Farmer, P. B. (1992). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. IARC Scientific Publications. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chlorambucil?. Patsnap Synapse. [Link]

-

Rings, A., et al. (2022). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]

-

Loeber, R., et al. (2009). Chlorambucil-Adducts in DNA Analyzed at the Oligonucleotide Level Using HPLC-ESI MS. ACS Publications. [Link]

-

Sfakianakis, A., et al. (2019). Versatile cell-based assay for measuring DNA alkylation damage and its repair. ResearchGate. [Link]

-

University of Rhode Island. (n.d.). Pharmaceutical chemistry. University of Rhode Island. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). chlorambucil. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Begleiter, A., & Johnston, J. B. (1996). Chlorambucil in chronic lymphocytic leukemia: mechanism of action. PubMed. [Link]

-

Wang, H., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. PubMed Central. [Link]

Sources

- 1. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems [kops.uni-konstanz.de]

- 3. Studies of chlorambucil-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. chlorambucil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Reprogramming the Mechanism of Action of Chlorambucil by Coupling to a G-Quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 8. Chlorambucil - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Chlorambucil and its Half Mustard Moiety as DNA Alkylating Agents

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorambucil, a cornerstone of chemotherapy for decades, belongs to the nitrogen mustard class of alkylating agents.[1] Its clinical efficacy, particularly in treating chronic lymphocytic leukemia and certain lymphomas, stems from its ability to induce cytotoxic DNA lesions.[2] This guide provides a detailed technical examination of chlorambucil's mechanism of action, focusing on its transformation from a relatively inert prodrug into a highly reactive electrophile that covalently modifies DNA. We will dissect the multi-step process of DNA alkylation, from the initial formation of monoadducts—the "half mustard" stage—to the generation of highly toxic interstrand cross-links (ICLs). Furthermore, this document offers field-proven experimental protocols for studying these interactions, providing researchers with the necessary tools to investigate and harness the therapeutic potential of this important class of compounds.

Introduction to Chlorambucil: An Aromatic Nitrogen Mustard

Chlorambucil is a bifunctional alkylating agent developed in the 1950s as a less toxic alternative to the highly reactive aliphatic nitrogen mustards like mechlorethamine.[3] Its design incorporates a bis(2-chloroethyl)amino group attached to an aromatic ring, which serves to decrease the nucleophilicity of the nitrogen atom. This chemical feature reduces the agent's reactivity, allowing for oral administration and a more controlled pharmacological profile.[3] Like other nitrogen mustards, chlorambucil's anticancer effects are primarily mediated by its ability to interfere with DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3]

The core of its activity lies in the two chloroethyl groups, which provide two opportunities to form covalent bonds with biological macromolecules.[4] While it can react with various cellular components, including proteins, its critical therapeutic target is genomic DNA.[5]

The Activation Cascade: Formation of the Aziridinium Ion

Chlorambucil itself is not the primary alkylating species. Its cytotoxic potential is unleashed through an intramolecular cyclization reaction. The nitrogen atom of the mustard group attacks the adjacent carbon atom bearing a chlorine atom, displacing the chloride ion to form a highly strained, three-membered ring known as an aziridinium ion.

This aziridinium ion is a potent electrophile, readily attacked by nucleophiles. The electron-withdrawing nature of the aromatic ring modulates the rate of this activation, making chlorambucil slower to react compared to its aliphatic counterparts.[3] This controlled activation is a key aspect of its therapeutic index.

Caption: Activation of Chlorambucil to its reactive aziridinium ion intermediate.

The Mechanism of DNA Alkylation: A Two-Step Assault

The electrophilic aziridinium ion preferentially targets electron-rich, nucleophilic sites within the DNA double helix. The alkylation process occurs in two distinct phases, beginning with the formation of a monoadduct and potentially proceeding to a cross-link.

Formation of Monoadducts: The "Half Mustard" Stage

The first reactive arm of the activated chlorambucil attacks a nucleophilic site on a DNA base, forming a stable covalent bond. This initial lesion is termed a monoadduct. At this stage, the drug is covalently attached to the DNA at a single point, with its second chloroethyl arm remaining intact but available for a subsequent reaction. This DNA-drug conjugate can be considered a "DNA-bound half mustard."

The primary sites of alkylation on DNA are:

-

N7 position of Guanine: This is the most frequent site of alkylation.[4][6]

-

N3 position of Adenine: This is another significant, though less common, target.[4][6][7]

The formation of these monoadducts disrupts the normal structure of DNA but is often repairable by cellular mechanisms like the Base Excision Repair (BER) pathway.[8][9]

Formation of Cytotoxic Cross-links

The true cytotoxic power of bifunctional agents like chlorambucil lies in their ability to form a second covalent bond.[10] After the initial monoadduct is formed, the second chloroethyl arm of the chlorambucil molecule can undergo the same intramolecular cyclization to form a new aziridinium ion. This second reactive site can then alkylate another nucleophilic base.

This second reaction can result in two types of cross-links:

-

Intrastrand Cross-links: The second alkylation occurs on a base within the same DNA strand. These lesions are disruptive but can often be repaired by the Nucleotide Excision Repair (NER) pathway.[11][12]

-

Interstrand Cross-links (ICLs): The second alkylation occurs on a base on the opposite DNA strand.[1] ICLs are the most toxic lesions induced by chlorambucil.[10][11][12] They form a covalent bridge between the two strands of the DNA double helix, physically preventing their separation. This blockage is catastrophic for the cell, as it stalls both DNA replication and transcription, leading to double-strand breaks and ultimately triggering apoptosis.[10][12]

Caption: The sequential mechanism of DNA damage by Chlorambucil.

Biological Consequences and Cellular Response

The formation of chlorambucil-DNA adducts, particularly ICLs, is a potent signal for the cell's DNA damage response (DDR) machinery. This triggers several potential outcomes:

-

Cell Cycle Arrest: Checkpoint proteins recognize the damaged DNA and halt the cell cycle, typically at the G2/M phase, to provide time for repair.[13]

-

DNA Repair: The cell attempts to remove the lesions. While monoadducts are relatively easy to repair, ICLs require a complex interplay of multiple pathways, including NER, Fanconi Anemia, and homologous recombination.[10][12]

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis.[2][3] This is the desired therapeutic outcome in cancer treatment, as it eliminates the malignant cells. The accumulation of p53 is a key step in this process.[3]

Experimental Methodologies for Studying Chlorambucil-DNA Interactions

Validating the mechanism and quantifying the effects of chlorambucil require robust analytical methods. The causality behind these experimental choices is to isolate and measure the specific molecular events—adduct formation and cross-linking—that underpin the drug's activity.

Protocol: In Vitro DNA Alkylation with Chlorambucil

This protocol provides a self-validating system to confirm the direct interaction between chlorambucil and DNA in a cell-free environment.

Objective: To generate chlorambucil-DNA adducts for downstream analysis.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of high-purity calf thymus DNA (or a specific oligonucleotide sequence) at 1 mg/mL in a 10 mM sodium phosphate buffer (pH 7.0).

-

Prepare a fresh stock solution of Chlorambucil in DMSO at 10 mM. Note: Fresh preparation is critical due to the reactivity of the agent.

-

-

Alkylation Reaction:

-

In a microcentrifuge tube, combine the DNA solution with the chlorambucil stock to achieve a final desired concentration (e.g., 100 µM chlorambucil and 0.5 mg/mL DNA).

-

Include a "DNA only" control (with an equivalent volume of DMSO) and a "chlorambucil only" control.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 2, 6, 12, 24 hours). The time-course nature of the experiment allows for the observation of adduct formation kinetics.

-

-

Reaction Quenching and DNA Precipitation:

-

Stop the reaction by adding cold ethanol (2.5 volumes) and sodium acetate (0.1 volumes) to precipitate the DNA.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes to pellet the DNA.

-

Carefully aspirate the supernatant, which contains unreacted chlorambucil.

-

Wash the DNA pellet with 70% cold ethanol to remove residual salts and DMSO.

-

Air-dry the pellet and resuspend in nuclease-free water.

-

Protocol: Analysis of DNA Adducts using LC-MS/MS

This method provides definitive structural confirmation and quantification of the specific DNA adducts formed.

Objective: To identify and quantify chlorambucil-DNA monoadducts and cross-links.

Methodology:

-

Enzymatic Digestion of Alkylated DNA:

-

Take the alkylated DNA sample from Protocol 5.1.

-

Perform enzymatic hydrolysis to break the DNA down into individual nucleosides or small oligonucleotides. A combination of enzymes like Benzonase and Nuclease S1 is effective for this purpose.[14]

-

Follow the enzyme manufacturer's protocol for buffer conditions and incubation times.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the digested sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[14][15]

-

Use a gradient elution method, typically with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[16] This gradient separates the unmodified nucleosides from the more hydrophobic chlorambucil-adducted nucleosides.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the HPLC is directed into a tandem mass spectrometer operating in electrospray ionization (ESI) positive mode.[10][14]

-

Step 1 (MS1 Scan): Scan for the predicted mass-to-charge (m/z) ratios of the expected adducts (e.g., [dG + Chlorambucil-HCl]⁺).

-

Step 2 (MS2 Fragmentation): Select the parent ions of interest and subject them to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint, confirming the identity of the adduct.

-

Quantification is achieved by comparing the peak area of the adducts to that of a known internal standard.

-

Caption: Workflow for the analysis of Chlorambucil-DNA adducts via LC-MS/MS.

Quantitative Data Summary

The following table structure should be used to summarize quantitative results from LC-MS/MS analysis, allowing for clear comparison across different experimental conditions.

| Sample Condition | Incubation Time (hr) | Guanine Monoadduct (fmol/µg DNA) | Adenine Monoadduct (fmol/µg DNA) | G-G ICL (fmol/µg DNA) |

| Control (DNA + DMSO) | 24 | Not Detected | Not Detected | Not Detected |

| 100 µM Chlorambucil | 2 | 150.2 ± 12.5 | 35.8 ± 4.1 | 5.6 ± 1.2 |

| 100 µM Chlorambucil | 6 | 425.7 ± 30.1 | 98.3 ± 9.7 | 28.4 ± 3.5 |

| 100 µM Chlorambucil | 12 | 710.9 ± 55.6 | 155.1 ± 14.8 | 65.1 ± 7.9 |

| 100 µM Chlorambucil | 24 | 650.4 ± 48.9 | 140.2 ± 13.1 | 88.9 ± 10.3 |

Note: Data are representative examples for illustrative purposes.

Conclusion

Chlorambucil's therapeutic efficacy is a direct consequence of its chemical design, which enables a controlled, two-stage assault on genomic DNA. The initial formation of a "half mustard" monoadduct is a necessary prelude to the generation of highly cytotoxic interstrand cross-links, which ultimately drive cancer cells toward apoptosis. Understanding this detailed mechanism is paramount for drug development professionals seeking to design novel alkylating agents with improved specificity and reduced toxicity. The experimental protocols outlined in this guide provide a robust framework for researchers to probe these fundamental drug-DNA interactions, paving the way for the rational design of next-generation cancer therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). CHLORAMBUCIL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. Retrieved from [Link]

-

Wikipedia. (2024). Chlorambucil. Retrieved from [Link]

-

van den Broek, L. P., et al. (2009). Chlorambucil-Adducts in DNA Analyzed at the Oligonucleotide Level Using HPLC-ESI MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

La DK, et al. (1993). Microbial mutagenicity of chlorambucil, its half-mustard and mitomycin C: a modified screening strategy for genetic toxicology of bis-alkylating anti-tumour drugs. Mutation Research. Retrieved from [Link]

-

Cordes, C., et al. (2023). Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems. Toxicology Reports. Retrieved from [Link]

-

Begleiter, A., & Goldenberg, G. J. (1996). Chlorambucil in chronic lymphocytic leukemia: mechanism of action. Leukemia & Lymphoma. Retrieved from [Link]

-

Ueda, C., et al. (2021). Evaluation of the DNA Alkylation Properties of a Chlorambucil-Conjugated Cyclic Pyrrole-Imidazole Polyamide. Chemistry – An Asian Journal. Retrieved from [Link]

-

Wikipedia. (2024). Chemotherapy. Retrieved from [Link]

-

Molefe, K. C., et al. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules. Retrieved from [Link]

-

Di Antonio, M., et al. (2014). Reprogramming the Mechanism of Action of Chlorambucil by Coupling to a G-Quadruplex Ligand. Journal of the American Chemical Society. Retrieved from [Link]

-

Di Antonio, M., et al. (2014). Reprogramming the mechanism of action of chlorambucil by coupling to a G-quadruplex ligand. Journal of the American Chemical Society. Retrieved from [Link]

-

Bank, B. B., et al. (1986). Studies of chlorambucil-DNA adducts. Cancer Research. Retrieved from [Link]

-

Cordes, C., et al. (2023). Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems. KOPS - University of Konstanz. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chlorambucil?. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Chemical structure of the DNA-chlorambucil adduct alkylated at the.... Retrieved from [Link]

-

McNeill, J. I., et al. (1999). Rapid determination of the anti-cancer drug chlorambucil (Leukeran) and its phenyl acetic acid mustard metabolite in human serum and plasma by automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

-

Shuker, D. E., & Farmer, P. B. (1992). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. IARC Scientific Publications. Retrieved from [Link]

-

Fu, D., et al. (2012). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

- Google Patents. (2015). CN104447376A - Synthesis process of antineoplastic drug chlorambucil.

-

Fu, D., et al. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. DNA Repair. Retrieved from [Link]

-

Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

-

Ojima, M., et al. (2009). Sequence specificity for DNA interstrand cross-linking induced by anticancer drug chlorambucil. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

-

Oxford Academic. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research. Retrieved from [Link]

-

ResearchGate. (2021). a) Structures of the nitrogen mustards mechlorethamine and.... Retrieved from [Link]

-

Pawlowska, E., et al. (2013). Chlorambucil Cytotoxicity in Malignant B Lymphocytes Is Synergistically Increased by 2-(Morpholin-4-yl)-benzo[h]chomen-4-one (NU7026)-Mediated Inhibition of DNA Double-Strand Break Repair via Inhibition of DNA-Dependent Protein Kinase. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Shomu's Biology. (2018). Repair of DNA damage by alkylating agents. YouTube. Retrieved from [Link]

Sources

- 1. Chemotherapy - Wikipedia [en.wikipedia.org]

- 2. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]

- 3. Chlorambucil - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Chlorambucil in chronic lymphocytic leukemia: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Sequence specificity for DNA interstrand cross-linking induced by anticancer drug chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reprogramming the Mechanism of Action of Chlorambucil by Coupling to a G-Quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reprogramming the mechanism of action of chlorambucil by coupling to a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid determination of the anti-cancer drug chlorambucil (Leukeran) and its phenyl acetic acid mustard metabolite in human serum and plasma by automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-Depth Technical Guide to In Vitro Studies of Chlorambucil Half-Mustard

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorambucil, a cornerstone of nitrogen mustard chemotherapy, functions as a prodrug that undergoes bioactivation to form a highly reactive half-mustard intermediate. This intermediate is the primary cytotoxic species responsible for alkylating DNA, inducing cell cycle arrest, and triggering apoptosis in cancer cells. A thorough understanding of its behavior in a controlled in vitro environment is paramount for elucidating its precise mechanism of action, overcoming drug resistance, and developing novel therapeutic strategies. This guide provides a comprehensive framework for the in vitro investigation of Chlorambucil's half-mustard, detailing the causality behind experimental choices, self-validating protocols, and advanced analytical methods.

The Genesis of Cytotoxicity: From Chlorambucil to its Half-Mustard

The Bioactivation Cascade

Chlorambucil itself is relatively inert. Its therapeutic efficacy is unlocked through a spontaneous, non-enzymatic intramolecular cyclization. One of the two 2-chloroethyl side chains forms a highly strained and electrophilic aziridinium (ethyleneimmonium) ion. This intermediate is then susceptible to nucleophilic attack. In the aqueous intracellular environment, this aziridinium ion can be attacked by water, forming a hydroxylated, inactive compound, or more critically, by a nucleophilic site on a biological macromolecule.

The term "half-mustard" refers to the Chlorambucil molecule after one of its chloroethyl arms has reacted, while the other remains potentially reactive. The initial reaction of the first arm to form a mono-adduct with DNA is the crucial first step.[1] While this mono-adduct can be cytotoxic, the formation of a second adduct by the remaining chloroethyl arm, leading to DNA interstrand cross-links, is considered the most cytotoxic lesion.[1][2]

The Central Role of the Half-Mustard in DNA Alkylation

The primary target for the Chlorambucil half-mustard is the N7 position of guanine residues in DNA.[1][3][4] To a lesser extent, it can also alkylate the N3 position of adenine.[5] This initial monofunctional alkylation creates the "half-mustard" DNA adduct.[3][4] This adduct can then undergo a second, slower reaction where the remaining chloroethyl arm forms a covalent bond with another guanine on the opposite DNA strand, resulting in a highly toxic interstrand cross-link (ICL).[6] These ICLs physically prevent the separation of the DNA double helix, thereby blocking the fundamental cellular processes of replication and transcription.[6][7] This disruption ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[6][7]

Caption: Bioactivation of Chlorambucil and subsequent DNA damage cascade.

Rationale for In Vitro Investigation

Studying the Chlorambucil half-mustard in vitro allows for the dissection of its activity in a controlled system, free from the complex pharmacokinetic and metabolic variables of an in vivo model.[8] This approach is essential for:

-

Determining the intrinsic sensitivity of different cancer cell types.

-

Investigating mechanisms of drug resistance (e.g., enhanced DNA repair, detoxification by glutathione).[6]

-

Screening for synergistic drug combinations.

-

Elucidating the specific cellular pathways perturbed by DNA damage.

Experimental Prerequisites: Preparation and Handling of Chlorambucil

The accuracy and reproducibility of in vitro studies hinge on the correct preparation and handling of Chlorambucil, given its reactivity and susceptibility to hydrolysis.

Reconstitution and Vehicle Selection

Chlorambucil is poorly soluble in aqueous solutions. Therefore, a stock solution is typically prepared in a non-aqueous, water-miscible solvent.

-

Recommended Vehicle: Ethanol is a common choice for dissolving Chlorambucil.[9]

-

Causality: Using an organic solvent ensures complete dissolution before dilution into aqueous cell culture media. This prevents precipitation and ensures an accurate final concentration.

-

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10-20 mM) of Chlorambucil in 100% ethanol.

-

Store this stock solution in small aliquots at -70°C to minimize degradation. A study has shown it to be stable for approximately 8 months under these conditions.[9]

-

On the day of the experiment, thaw an aliquot and dilute it serially in complete cell culture medium to achieve the desired final concentrations. It is critical to vortex thoroughly after each dilution step.

-

The final concentration of the organic solvent (e.g., ethanol) in the cell culture should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) must be included in all experiments.

-

Stability and Hydrolysis: A Critical Consideration

Chlorambucil hydrolyzes in aqueous solutions, impacting its effective concentration over the course of an experiment.[10] The rate of this hydrolysis is pH-dependent.[11]

-

Mechanism: The chloroethyl groups are hydrolyzed to hydroxyethyl groups, rendering the molecule incapable of alkylation.

-

Experimental Impact: The effective concentration of active drug decreases over time. This is particularly important in longer-term assays (e.g., 48-72 hour cytotoxicity assays). The half-life of the parent drug is estimated to be around 1.5 hours in plasma.[10]

-

Self-Validation: To account for this, it is advisable to either:

-

Use shorter incubation times where possible.

-

Replace the drug-containing medium at regular intervals (e.g., every 24 hours) for longer experiments.

-

Characterize the degradation rate under your specific experimental conditions (pH, temperature, media composition) using HPLC, if feasible.[11]

-

Table 1: Factors Influencing Chlorambucil Stability in In Vitro Assays

| Factor | Effect on Stability | Rationale & Recommendations |

| Temperature | Increased temperature accelerates hydrolysis. | Store stock solutions at -70°C.[9] Perform cell incubations at 37°C but be aware of the ongoing degradation. |

| pH | Hydrolysis is pH-dependent. | Maintain a consistent, buffered pH in cell culture media (typically pH 7.2-7.4).[11] |

| Light | Intense light can increase degradation.[9] | Protect stock solutions and drug-containing media from direct light. |

| Serum | Presence of serum can increase stability.[9] | Be consistent with the serum concentration used across all experiments as it can alter the effective drug concentration. |

| Plastics | Adsorption to polyvinyl chloride (PVC) has been reported.[9] | Use polypropylene or polystyrene labware to minimize drug loss due to adsorption. |

Core In Vitro Methodologies for Assessing Half-Mustard Activity

A multi-assay approach is essential to build a complete picture of the half-mustard's cytotoxic effects.

Quantifying Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Principle of Causality: Viable cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Self-Validating System: The protocol includes vehicle controls (to account for solvent effects) and untreated controls (to establish baseline viability). The absorbance readings provide a quantitative measure of cell death.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Aspirate the medium and add fresh medium containing serial dilutions of Chlorambucil. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Assessing Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle of Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Self-Validating System: The use of dual staining allows for the clear separation of cell populations. Unstained and single-stained controls are essential for setting up the flow cytometer gates correctly.

-

Treatment: Treat cells with Chlorambucil at relevant concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash cells with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells immediately by flow cytometry.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

In chronic lymphocytic leukemia (CLL) cells, Chlorambucil has been shown to induce apoptosis, with a median of 9.0% apoptotic cells after 24 hours and 20.0% after 48 hours of in vitro treatment.[12]

Monitoring Cell Cycle Arrest

DNA damage induced by the half-mustard typically causes cells to arrest at specific checkpoints in the cell cycle, preventing the replication of damaged DNA.[6][13]

-

Principle of Causality: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

-

Self-Validating System: The analysis of a large population of cells via flow cytometry provides statistically robust data. Comparison with an untreated cell population clearly shows shifts in cell cycle distribution.

-

Treatment: Treat cells with Chlorambucil for a period sufficient to induce cell cycle changes (e.g., 18-24 hours).

-

Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes. This is a critical step to allow PI to enter and stain the DNA.

-

Staining: Rehydrate the cells in PBS and treat with RNase A to prevent staining of double-stranded RNA. Add PI staining solution.

-

Analysis: Analyze the DNA content by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[14]

Advanced Analytical Techniques for Adduct Quantification

While the previously described assays measure the biological consequences of the half-mustard's activity, advanced techniques can directly measure the formation of the drug-DNA adducts.

HPLC-MS for Quantifying DNA Adducts

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying specific Chlorambucil-DNA adducts.[3][4]

-

Causality: This method provides direct physical evidence of target engagement. It allows for the quantification of both monofunctional adducts and bifunctional interstrand cross-links.[3]

-

Workflow:

-

Treatment: Treat cells with Chlorambucil.

-

DNA Isolation: Isolate genomic DNA from the treated cells.

-

DNA Digestion: Enzymatically digest the DNA to single nucleosides or short oligonucleotides.[4]

-

HPLC Separation: Separate the digested components using a reverse-phase HPLC column.

-

MS/MS Detection: Detect and identify the specific mass-to-charge ratio of the Chlorambucil-adducted nucleosides/oligonucleotides using tandem mass spectrometry (MS/MS).[3][4]

-

Data Synthesis and Interpretation

Table 2: Representative In Vitro Data for Chlorambucil

| Assay | Cell Line | Parameter | Typical Result | Reference |

| Cytotoxicity | LNCaP (Prostate Cancer) | IC50 | 101.0 µM | [15] |

| Cytotoxicity | HT1080 (Fibrosarcoma) | EC50 | 138.8 µM | [15] |

| Apoptosis | CLL Cells | % Apoptotic Cells (48h) | 20.0% | [12] |

| Cell Cycle | Various | Arrest Phase | G2/M Phase | [13][14] |

Conclusion

The in vitro study of Chlorambucil's half-mustard is a multifaceted endeavor that requires careful planning and execution. By employing a suite of validated assays that probe cell viability, the mode of cell death, and cell cycle progression, researchers can build a detailed profile of this potent alkylating agent's activity. The principles and protocols outlined in this guide provide a solid foundation for conducting rigorous, reproducible, and insightful experiments that will continue to inform the clinical use of Chlorambucil and the development of next-generation DNA-damaging agents.

References

- National Center for Biotechnology Information. (n.d.). Chlorambucil. In Pharmaceuticals. NCBI Bookshelf.

-

Wikipedia. (2024). Chlorambucil. Retrieved from [Link]

-

Asante, C., et al. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Molecules, 28(19), 6889. Retrieved from [Link]

-

Barber, L. G., et al. (2021). Population pharmacokinetics identifies rapid gastrointestinal absorption and plasma clearance of oral chlorambucil administered to cats with indolent lymphoproliferative malignancies. Journal of Veterinary Internal Medicine, 35(4), 1834-1841. Retrieved from [Link]

-

Bosanquet, A. G., & Clarke, H. E. (1986). Chlorambucil: stability of solutions during preparation and storage. Cancer Chemotherapy and Pharmacology, 18(2), 176-179. Retrieved from [Link]

-

Wojciechowska, K., et al. (2021). The Impact of Chlorambucil and Valproic Acid on Cell Viability, Apoptosis and Expression of p21, HDM2, BCL2 and MCL1 Genes in Chronic Lymphocytic Leukemia. International Journal of Molecular Sciences, 22(16), 8873. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of the DNA-chlorambucil adduct alkylated at the N3 position of adenine. Retrieved from [Link]

-

PetMD. (2022). Chlorambucil. Retrieved from [Link]

-

Davies, D. A. L., et al. (1975). In vivo and in vitro Effects of Tumour Specific Antibodies with Chlorambucil. British Journal of Cancer, 31(Suppl 2), 299-307. Retrieved from [Link]

-

Khan, M. A., et al. (2021). Preparation, characterization and biochemical studies of nanoformulations of chlorambucil to enhance anticancer efficacy. New Journal of Chemistry, 45(34), 15632-15645. Retrieved from [Link]

-

Giraud, C., et al. (1998). Cytotoxicity of chlorambucil and chlorambucil-fatty acid conjugates against human lymphomas and normal human peripheral blood lymphocytes. Anti-cancer drug design, 13(6), 597-609. Retrieved from [Link]

-

McConkey, D. J., et al. (1996). Chlorambucil induced apoptosis in chronic lymphocytic leukemia (CLL) and its relationship to clinical efficacy. Leukemia & Lymphoma, 22(1-2), 13-20. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Chlorambucil in Patients with Chronic Lymphocytic Leukaemia: Comparison of Different Days, Cycles and Doses. Retrieved from [Link]

-

Yaghi, B. M., et al. (1998). Comparative mutational spectra of the nitrogen mustard chlorambucil and its half-mustard analogue in Chinese hamster AS52 cells. Mutation Research, 401(1-2), 153-164. Retrieved from [Link]

-

Chatterji, D. C., et al. (1982). Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography. Journal of Pharmaceutical Sciences, 71(1), 50-54. Retrieved from [Link]

-

National Institutes of Health. (2023). Combination of Chlorambucil and Mercaptopurine Show Effective Anti-Cancer Effects in Mice Model. PMC. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chlorambucil?. Retrieved from [Link]

-

Mohamed, D., et al. (2009). Chlorambucil-Adducts in DNA Analyzed at the Oligonucleotide Level Using HPLC-ESI MS. Chemical Research in Toxicology, 22(8), 1374-1384. Retrieved from [Link]

-

Begleiter, A. (1996). Chlorambucil in chronic lymphocytic leukemia: mechanism of action. Leukemia & Lymphoma, 23(5-6), 447-455. Retrieved from [Link]

-

Ferguson, L. R., et al. (1988). Microbial mutagenicity of chlorambucil, its half-mustard and mitomycin C: a modified screening strategy for genetic toxicology of bis-alkylating anti-tumour drugs. Anticancer Drug Design, 3(1), 67-76. Retrieved from [Link]

-

Semantic Scholar. (2009). Chlorambucil-Adducts in DNA Analyzed at the Oligonucleotide Level Using HPLC-ESI MS. Retrieved from [Link]

-

El-Mezayen, H. A., et al. (2018). Chlorambucil Cytotoxicity Reduction in Rats Through Bone Marrow, An In vivo Study. Recent Patents on Anti-cancer Drug Discovery, 13(4), 467-474. Retrieved from [Link]

-

Burton, J. H., et al. (2018). Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and Cyclophosphamide. Journal of the American Veterinary Medical Association, 253(1), 73-77. Retrieved from [Link]

-

BEPLS. (2023). Analytical Techniques for The Study of Newly-Approved Anticancer Drugs. Retrieved from [Link]

-

National Institutes of Health. (2021). Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. Oncogene, 40(3), 543-556. Retrieved from [Link]

-

KOPS. (2023). Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). LEUKERAN (chlorambucil) Tablets Prescribing Information. Retrieved from [Link]

-

Frontiers. (2018). Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam.. Retrieved from [Link]

-

Wiley Online Library. (2018). Evaluation of the DNA Alkylation Properties of a Chlorambucil-Conjugated Cyclic Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

Wikipedia. (2024). Porphyria. Retrieved from [Link]

-

PLOS One. (2015). Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer. Retrieved from [Link]

Sources

- 1. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. Chlorambucil-Adducts in DNA Analyzed at the Oligonucleotide Level Using HPLC-ESI MS / Chemical Research in Toxicology, 2009 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. Chlorambucil - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 8. In vivo and in vitro Effects of Tumour Specific Antibodies with Chlorambucil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorambucil: stability of solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Kinetics of chlorambucil hydrolysis using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Impact of Chlorambucil and Valproic Acid on Cell Viability, Apoptosis and Expression of p21, HDM2, BCL2 and MCL1 Genes in Chronic Lymphocytic Leukemia [mdpi.com]

- 13. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 14. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]

- 15. mdpi.com [mdpi.com]

The Bifunctional Alkylator: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Chlorambucil and its Active Half-Mustard Metabolite

Foreword: Unraveling the Mechanism of a Classic Alkylating Agent

For decades, chlorambucil has been a cornerstone in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and lymphomas.[1][2] Its efficacy lies in its nature as a nitrogen mustard alkylating agent, a class of compounds that exert their cytotoxic effects by covalently modifying the blueprint of life: DNA.[2][3] However, a comprehensive understanding of its clinical activity requires a deeper dive into its metabolic activation, the journey it takes through the body (pharmacokinetics), and its precise molecular interactions at the cellular level (pharmacodynamics). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of chlorambucil and its principal active metabolite, phenylacetic acid mustard—often referred to as the "half-mustard." We will dissect the causality behind experimental choices in its study, from analytical quantification to the assessment of its biological impact, thereby providing a robust framework for future investigations and drug development endeavors.